c-Myc inhibitor 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Myc inhibitor 14 is a compound that selectively inhibits the c-Myc protein, a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The c-Myc protein plays a crucial role in regulating cell growth, differentiation, metabolism, and apoptosis. By inhibiting c-Myc, this compound has shown potential in triggering rapid tumor regression with minimal side effects .
Méthodes De Préparation
The preparation of c-Myc inhibitor 14 involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the synthesis of the compound through a series of chemical reactions, including the formation of intermediate compounds and their subsequent transformation into the final product . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
c-Myc inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Applications De Recherche Scientifique
c-Myc inhibitor 14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of c-Myc in various cellular processes . In biology, it is employed to investigate the effects of c-Myc inhibition on cell growth, differentiation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia and breast cancer . Additionally, it has applications in the development of new drugs and therapies targeting c-Myc .
Mécanisme D'action
The mechanism of action of c-Myc inhibitor 14 involves the direct inhibition of the c-Myc protein. c-Myc must heterodimerize with Max to become transcriptionally active. This compound disrupts this process by binding to the c-Myc/Max interface, preventing the formation of the c-Myc/Max complex . This inhibition leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the c-Myc/Max complex and downstream signaling pathways regulated by c-Myc .
Comparaison Avec Des Composés Similaires
c-Myc inhibitor 14 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the c-Myc protein . Similar compounds include other c-Myc inhibitors such as Omomyc, a MYC dominant-negative gene product, and small-molecule MYC inhibitors that disrupt MYC/MAX heterodimerization . These compounds share the common goal of targeting the c-Myc protein but may differ in their specific mechanisms of action and efficacy .
Propriétés
Formule moléculaire |
C38H52BN3O7 |
---|---|
Poids moléculaire |
673.6 g/mol |
Nom IUPAC |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-[[(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C38H52BN3O7/c1-23(39-48-32-21-24-20-31(37(24,5)6)38(32,7)49-39)41-33(43)30(18-12-13-19-40-34(44)47-36(2,3)4)42-35(45)46-22-29-27-16-10-8-14-25(27)26-15-9-11-17-28(26)29/h8-11,14-17,23-24,29-32H,12-13,18-22H2,1-7H3,(H,40,44)(H,41,43)(H,42,45)/t23-,24-,30-,31-,32+,38-/m0/s1 |
Clé InChI |
WEHFFJKBEHJKEA-SHDKRXJISA-N |
SMILES isomérique |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.